Anticancer agent 184

Antiproliferative Activity Mantle Cell Lymphoma Acute Myeloid Leukemia

Anticancer agent 184 (Compound 6o) is a novel noscapinoid derivative identified through a photoredox/nickel dual-catalytic functionalization strategy of the natural alkaloid noscapine. It exhibits a molecular formula of C38H42N2O11 (MW = 702.7) and acts by inducing S-phase cell cycle arrest and subsequent apoptosis.

Molecular Formula C38H42N2O11
Molecular Weight 702.7 g/mol
Cat. No. B12385050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 184
Molecular FormulaC38H42N2O11
Molecular Weight702.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)CC6CN(C6)C(=O)OCC7=CC=CC=C7
InChIInChI=1S/C38H42N2O11/c1-38(2,3)51-37(43)40-15-14-23-25(16-22-17-39(18-22)36(42)47-19-21-10-8-7-9-11-21)31-34(49-20-48-31)33(46-6)27(23)29(40)30-24-12-13-26(44-4)32(45-5)28(24)35(41)50-30/h7-13,22,29-30H,14-20H2,1-6H3/t29-,30+/m1/s1
InChIKeyLLIJHERMNDDDKO-IHLOFXLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Anticancer Agent 184: A Noscapine-Derived S-Phase Arresting Agent with Low Micromolar Potency in Hematologic and Solid Tumor Models


Anticancer agent 184 (Compound 6o) is a novel noscapinoid derivative identified through a photoredox/nickel dual-catalytic functionalization strategy of the natural alkaloid noscapine [1]. It exhibits a molecular formula of C38H42N2O11 (MW = 702.7) and acts by inducing S-phase cell cycle arrest and subsequent apoptosis . Preclinical characterization reveals low micromolar antiproliferative activity against human mantle cell lymphoma (JeKo-1, IC50 = 3.39 μM) and acute myeloid leukemia (MOLM-13, IC50 = 3.12 μM) cell lines, alongside a favorable preliminary toxicity profile compared to its parent scaffold [1] .

Why Noscapine and Other Noscapinoids Cannot Substitute for Anticancer Agent 184 in S-Phase Targeted Studies


Generic substitution of Anticancer agent 184 with unmodified noscapine or other noscapinoid derivatives is scientifically unsound due to a critical divergence in both potency and mechanism of action. While parent noscapine typically arrests cells in the G2/M phase via microtubule targeting with modest micromolar potency (IC50 >20 μM in MOLM-13 cells), Anticancer agent 184 uniquely induces S-phase arrest, a mechanism shared only by a minority of structurally optimized noscapinoids [1] [2] [3]. Furthermore, the specific C38-substitution pattern of Anticancer agent 184 confers distinct antiproliferative activity across hematologic cancer models that is not replicated by close structural analogs [1]. The quantitative evidence below demonstrates why procurement of the specific Compound 6o entity is required for reproducible S-phase arrest and apoptosis studies.

Anticancer Agent 184: Quantitative Differentiation Against Noscapine and S-Phase Arresting Comparators


Superior Antiproliferative Potency in Hematologic Cancer Cells Relative to Parent Noscapine

Anticancer agent 184 (Compound 6o) demonstrates significantly enhanced antiproliferative activity against hematologic cancer cell lines compared to the parent natural product noscapine. In MOLM-13 acute myeloid leukemia cells, Anticancer agent 184 exhibits an IC50 of 3.12 μM , whereas noscapine shows an IC50 greater than 20 μM in the same cell line under identical assay conditions (CCK8, 48 hr incubation) [1]. This represents at least a 6.4-fold improvement in potency.

Antiproliferative Activity Mantle Cell Lymphoma Acute Myeloid Leukemia

Distinct Cell Cycle Arrest Mechanism: S-Phase Versus Classical G2/M Arrest of Noscapinoids

Unlike the vast majority of reported noscapinoids that induce G2/M phase arrest through microtubule targeting, Anticancer agent 184 (Compound 6o) uniquely triggers S-phase cell cycle arrest [1] . This mechanistic divergence is not a class property but a specific consequence of its C38-substitution pattern introduced via the photoredox/nickel dual-catalytic modification [1]. By contrast, the potent S-phase arresting noscapinoid 17a16 achieves its activity through mitochondrial targeting and DNA damage checkpoint activation [2], while parent noscapine remains a classic G2/M microtubule agent.

Cell Cycle S-Phase Arrest Mechanism of Action

Structural Uniqueness and Synthetic Tractability Differentiating from Alternative Noscapinoids

Anticancer agent 184 (Compound 6o) is synthesized via a photoredox/nickel dual-catalytic coupling strategy that enables direct C38-functionalization of the noscapine scaffold [1]. This methodology yields a unique substitution pattern not readily accessible through alternative routes employed for selenium-containing noscapinoids such as 17a16 (synthesized via selenium scanning) or O-alkylated S-phase arresting noscapine analogs [2]. In a comparative panel of 37 newly synthesized noscapinoids, Compound 6o was identified as one of the most promising leads based on its superior binding properties and cellular activity profile [1].

Structure-Activity Relationship Medicinal Chemistry Chemical Synthesis

Favorable Preliminary Toxicity Profile in Cellular Context

Anticancer agent 184 (Compound 6o) is described as a 'low toxic' anticancer drug in the primary literature, a designation that distinguishes it from many cytotoxic chemotherapeutics [1]. While specific quantitative toxicity data (e.g., selectivity indices vs. normal cells) are not yet publicly available in head-to-head format, the compound's favorable safety signal in initial characterization provides a rationale for its prioritization over noscapinoids with known toxicity liabilities or narrower therapeutic windows. For comparison, the S-phase arresting noscapinoid 17a16 demonstrated no systemic toxicity in p53-deficient JeKo-1 xenograft models at therapeutic doses [2], establishing a benchmark for evaluating this emerging subclass.

Toxicity Selectivity Safety Profile

Anticancer Agent 184: Validated Research Applications Based on Quantitative Differentiation


In Vitro Functional Studies of S-Phase Arrest and Replication Stress

Anticancer agent 184 is the optimal tool compound for inducing S-phase cell cycle arrest in hematologic cancer models. Its ≥6.4-fold potency advantage over parent noscapine in MOLM-13 cells (IC50 3.12 μM vs. >20 μM) enables robust arrest at lower concentrations, minimizing confounding off-target effects [1]. This makes it particularly suitable for dissecting DNA replication checkpoint signaling pathways in mantle cell lymphoma (JeKo-1) and acute myeloid leukemia (MOLM-13) contexts.

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

As a structurally defined noscapinoid with a unique C38-substitution pattern derived from photoredox/nickel dual catalysis, Anticancer agent 184 serves as a critical reference compound for SAR studies aimed at improving the potency and mechanistic specificity of noscapine-based anticancer agents [1]. Its S-phase arrest mechanism contrasts with the G2/M activity of the majority of noscapinoids, providing a benchmark for evaluating novel analogs with altered cell cycle profiles.

Preclinical Development of S-Phase Targeting Agents for Hematologic Malignancies

Anticancer agent 184 is a suitable starting point for preclinical development programs targeting S-phase arrest in hematologic cancers. Its favorable preliminary toxicity designation and low micromolar potency in JeKo-1 and MOLM-13 cells position it as a viable candidate for further in vivo efficacy and tolerability assessment [1] . Procurement of this specific compound ensures reproducibility of the reported biological effects during lead optimization and translational studies.

Mechanistic Dissection of Noscapinoid-Induced Apoptosis

The distinct S-phase arrest mechanism of Anticancer agent 184 enables researchers to decouple G2/M effects from apoptosis induction in noscapinoid studies. By using Anticancer agent 184 alongside G2/M-arresting noscapinoids, investigators can delineate the specific contribution of S-phase checkpoint activation to downstream apoptotic signaling, a key differentiator for understanding the molecular pharmacology of this compound class [1] .

Technical Documentation Hub

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